Extended Intracellular Half-Life of Tenofovir Diphosphate vs. Lamivudine Triphosphate
Tenofovir diphosphate (TFV-DP) exhibits a significantly longer intracellular half-life than lamivudine triphosphate (3TC-TP), a commonly used comparator NRTI. In resting peripheral blood mononuclear cells (PBMCs), the half-life of TFV-DP is 50 hours, compared to a median half-life of 15.5 hours for 3TC-TP [1][2]. Furthermore, in some studies, the terminal intracellular half-life of TFV-DP has been reported as ≥60 hours [3]. This difference is not marginal; it is a 3.2- to 3.9-fold increase.
| Evidence Dimension | Intracellular half-life in resting PBMCs |
|---|---|
| Target Compound Data | 50 hours (≥60 hours in some reports) |
| Comparator Or Baseline | Lamivudine triphosphate (3TC-TP): 15.5 hours (median, 300 mg dose) |
| Quantified Difference | 3.2- to 3.9-fold longer half-life for TFV-DP |
| Conditions | In vitro/ex vivo measurement in human peripheral blood mononuclear cells (PBMCs) following oral administration of prodrugs (TDF or 3TC). |
Why This Matters
The extended intracellular half-life directly translates to a more forgiving once-daily dosing schedule and sustained antiviral pressure during occasional missed doses, a key differentiator for therapeutic selection and a critical parameter for in vitro pharmacodynamic modeling.
- [1] DrugCentral. Tenofovir disoproxil [DrugCard]. 2023. Available from: https://drugcentral.org/drugcard/2593 View Source
- [2] Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. NATAP. Available from: https://natap.org/2006/HIV/051606_03.htm View Source
- [3] Kearney BP, Flaherty JF, Shah J. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clin Pharmacokinet. 2004;43(9):595-612. View Source
